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Compound of Interest

Compound Name: 1-lodo-4-methylpentane

Cat. No.: B7976347

An In-Depth Technical Guide to Commercial Sourcing and Application of 1-lodo-4-
methylpentane for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of 1-lodo-4-methylpentane, a key building block in organic
synthesis. We will delve into its chemical properties, identify reputable commercial suppliers for
research-grade material, and provide practical, field-tested insights into its application and
handling.

Introduction to 1-lodo-4-methylpentane: A Versatile
Alkylating Agent

1-lodo-4-methylpentane, also known as isohexyl iodide, is a primary alkyl iodide that serves
as a valuable reagent in organic chemistry. Its utility lies in its ability to introduce an isohexyl
group (a six-carbon branched alkyl chain) onto a variety of molecular scaffolds. This
functionalization is particularly relevant in medicinal chemistry and materials science, where
modifying a molecule's lipophilicity, steric bulk, and overall topology can significantly influence
its biological activity or material properties.

The terminal iodine atom is an excellent leaving group, making 1-lodo-4-methylpentane a
reactive substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its
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application in forming new carbon-carbon and carbon-heteroatom bonds.

Key Chemical Identifiers and Properties

A clear understanding of a reagent's properties is fundamental to its successful application and
safe handling. The table below summarizes the key identifiers and computed physical
properties of 1-lodo-4-methylpentane.[1][2][3][4]

Identifier/Property Value Source

IUPAC Name 1-iodo-4-methylpentane PubChem[1], NIST[2][3]
Synonyms 'Isohexyl iodide, Pentane, 1- PubChem[1]

iodo-4-methyl-

CAS Number 6196-80-1 PubChem[1]

Molecular Formula CeHasl PubChem[1], NIST[2][3]
Molecular Weight 212.07 g/mol PubChem[1], NIST[2][3]
XLogP3 (Lipophilicity) 3.9 PubChem[1]

Commercial Suppliers for Research Applications

The selection of a chemical supplier is a critical decision in any research endeavor. For a
reagent like 1-lodo-4-methylpentane, factors such as purity, available quantities,
documentation (e.g., Certificate of Analysis), and lead times must be considered. Below is a
comparative table of established suppliers catering to the research and pharmaceutical
sectors.
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Supplier

Typical Offerings & Focus

Noteworthy Features

BOC Sciences

Research chemicals,
biochemicals, and

pharmaceutical ingredients.[5]

Specializes in synthesis and
characterization of small
molecules; serves biotech and

pharmaceutical industries.[5]

Dana Bioscience

Life sciences and other

research industries.[6]

Offers a range of quantities,
including smaller amounts like
50mg, suitable for initial

screening.[6]

BLD Pharm

Chemical synthesis and

research.

Provides detailed analytical
data for their products, such as
NMR and HPLC.[7]

This list is not exhaustive but represents suppliers known to serve the target audience.

Logical Workflow for Supplier Selection

The choice of supplier often depends on the stage of research. The following diagram

illustrates a decision-making process for sourcing 1-lodo-4-methylpentane.
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Caption: Decision tree for selecting a 1-lodo-4-methylpentane supplier.
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Core Applications in Research and Drug
Development

The primary role of 1-lodo-4-methylpentane is to act as an electrophile in nucleophilic
substitution reactions, thereby introducing the isohexyl moiety into a target molecule. This is a
common strategy in drug discovery to modulate a compound's pharmacokinetic profile.

Causality Behind its Use:

 Increased Lipophilicity: The addition of the C6 alkyl chain significantly increases a molecule's
lipophilicity (as indicated by its high XLogP3 value).[1] This can enhance membrane
permeability and, in some cases, improve oral bioavailability.

¢ Probing Binding Pockets: In structure-activity relationship (SAR) studies, the isohexyl group
can be used to explore hydrophobic pockets within a target protein's binding site. Its
branched nature provides more steric hindrance than a linear hexyl chain, allowing for fine-
tuning of ligand-receptor interactions.

o Material Science: In polymer chemistry, monomers containing isohexyl groups can be
synthesized to create materials with lower glass transition temperatures and increased
hydrophobicity.[8][9][10]

An example of its application is in the synthesis of substituted cyclohexanes, which are
important structural motifs in many pharmacologically active compounds.[11] The modular
synthesis of such complex molecules often relies on the precise and efficient introduction of
alkyl groups.[11]

Experimental Protocol: O-Alkylation of a Phenol

The following protocol describes a general, self-validating procedure for the O-alkylation of a
substituted phenol using 1-lodo-4-methylpentane. This is a foundational reaction in the
synthesis of many pharmaceutical intermediates.

Materials and Reagents

e Substituted Phenol (1.0 eq)
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e 1-lodo-4-methylpentane (1.1 - 1.5 eq)

e Potassium Carbonate (K2COs), anhydrous (2.0 - 3.0 eq)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl Acetate (EtOAC)

e Brine (saturated ag. NaCl)

e Deionized Water

e Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Na2S0a), anhydrous

Step-by-Step Methodology

o Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate
(2.0-3.0 eq).

e Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. A typical
concentration is 0.1-0.5 M with respect to the phenol.

» Reagent Addition: Add 1-lodo-4-methylpentane (1.1-1.5 eq) to the mixture dropwise at
room temperature. The use of a slight excess ensures the complete consumption of the
starting phenol.

e Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting phenol is no longer detectable.

o Workup:
o Cool the reaction mixture to room temperature.
o Pour the mixture into deionized water.

o Extract the agueous layer with ethyl acetate (3x).
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o Combine the organic layers and wash with deionized water, followed by brine. This
removes residual DMF and inorganic salts.

e Drying and Concentration: Dry the combined organic layer over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary
evaporator.

 Purification: Purify the crude product by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial suppliers of 1-lodo-4-methylpentane for
research]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7976347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7976347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

